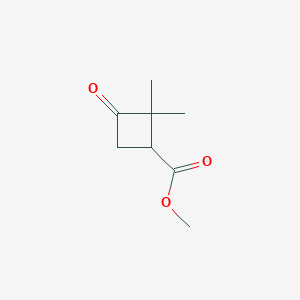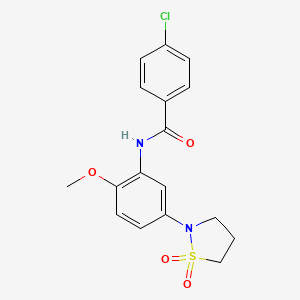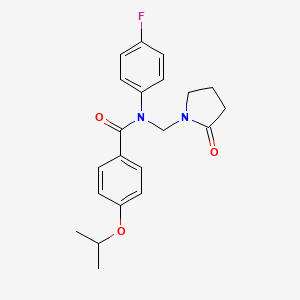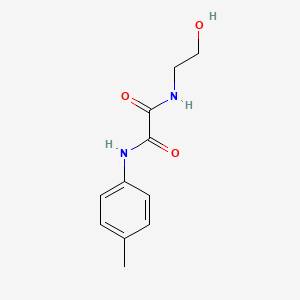
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
Descripción general
Descripción
“Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate” is a synthetic compound used in various fields of research and industry. It is also known as “Methyl 2,2-dimethylcyclobutanecarboxylate”. The compound has a CAS Number of 78685-51-5 and a molecular weight of 156.18 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of “Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate” is C8H12O3 . The InChI code for the compound is 1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate” is a colorless to yellow liquid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Regioselectivity in Chemical Reactions
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate has been investigated for its role in regioselective chemical reactions. For instance, Bashir-Hashemi et al. (1994) explored its photochemical chlorocarbonylation, showing remarkable regioselectivity and yielding β- or γ-substituted products (Bashir-Hashemi et al., 1994).
Crystal and Molecular Structure Studies
The molecular and crystal structures of related compounds have been a subject of research. Shabir et al. (2020) synthesized a compound closely related to methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate and analyzed its structure using single crystal X-ray analysis, showing a slightly distorted square-planar arrangement (Shabir et al., 2020).
Ring-Opening and Dimerization Reactions
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is also used in studies of ring-opening and dimerization reactions. Baird et al. (1987) reported on the regioselective ring-opening and dimerisation of a related compound, offering insights into the chemical behavior of cyclobutane derivatives (Baird et al., 1987).
Applications in Synthesis Processes
This compound has been used in various synthesis processes. For example, Stevenson et al. (2003) described its role in annulation and cyclization reactions, highlighting its utility in organic syntheses (Stevenson et al., 2003).
Photolysis Studies
The photolysis of compounds closely related to methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate has been a research focus. Enev et al. (1987) investigated the photolysis of methyl 2-chloro-3-oxobutanoate, which provided insights into the behavior of similar compounds under irradiation (Enev et al., 1987).
Small-Ring Compounds Research
Research by Applequist and Roberts (1956) on small-ring compounds including methylenecyclobutene provides context for understanding the chemistry of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate derivatives (Applequist & Roberts, 1956).
Hydrocarbonylation and Dimerization
Murata and Matsuda (1982) studied the hydrocarbonylation and dimerization of methyl acrylate, which is relevant to understanding the reactivity of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate in similar contexts (Murata & Matsuda, 1982).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEUKBYFWMJNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78685-51-5 | |
| Record name | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate](/img/structure/B2848461.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848465.png)



![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)

![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)
![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2848480.png)
![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)